An In-Depth Technical Guide to 4-Chloro-3-fluorobenzyl Bromide for Advanced Research and Development
An In-Depth Technical Guide to 4-Chloro-3-fluorobenzyl Bromide for Advanced Research and Development
This guide provides a comprehensive technical overview of 4-Chloro-3-fluorobenzyl bromide, a key halogenated intermediate. It is tailored for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. This document delves into its chemical and physical properties, synthesis, reactivity, and analytical characterization, offering insights into its practical applications.
Core Chemical Identity and Physical Properties
4-Chloro-3-fluorobenzyl bromide is a versatile bifunctional molecule, featuring a reactive benzyl bromide moiety and a di-substituted phenyl ring. The presence of both chloro and fluoro substituents provides unique electronic properties that can influence reactivity and the biological activity of its derivatives.
Identifiers and Structural Information
| Identifier | Value |
| IUPAC Name | 4-(bromomethyl)-1-chloro-2-fluorobenzene |
| CAS Number | 206362-80-3 |
| Molecular Formula | C₇H₅BrClF |
| Molecular Weight | 223.47 g/mol [1] |
| Synonyms | α-Bromo-4-chloro-3-fluorotoluene, 1-(Bromomethyl)-4-chloro-3-fluorobenzene[1] |
| InChI | 1S/C7H5BrClF/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 |
| SMILES | C1=CC(=C(C=C1CBr)F)Cl |
Molecular Structure of 4-Chloro-3-fluorobenzyl bromide
Caption: 2D structure of 4-Chloro-3-fluorobenzyl bromide.
Physicochemical Properties
| Property | Value | Source |
| Appearance | White to light yellow or light orange powder/lump | [1] |
| Melting Point | 33 °C | Chem-Impex |
| Purity | ≥ 98% (GC) | [1] |
| Storage | Store at 2 - 8 °C | Chem-Impex |
Synthesis and Manufacturing
The primary route for the synthesis of 4-Chloro-3-fluorobenzyl bromide is through the free-radical bromination of its precursor, 4-chloro-3-fluorotoluene. This reaction is a cornerstone of industrial organic synthesis for producing benzylic halides.
Synthetic Pathway
Caption: Synthesis of 4-Chloro-3-fluorobenzyl bromide.
General Experimental Protocol: Benzylic Bromination
This protocol is based on the well-established Wohl-Ziegler bromination reaction.
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Reaction Setup: A solution of 4-chloro-3-fluorotoluene is prepared in a suitable non-polar solvent, such as carbon tetrachloride or cyclohexane, in a flask equipped with a reflux condenser and a magnetic stirrer.
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Addition of Reagents: N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), are added to the solution.
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Initiation: The reaction mixture is heated to reflux to initiate the free-radical chain reaction. The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration.
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Purification: The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Final Purification: The crude 4-Chloro-3-fluorobenzyl bromide can be further purified by recrystallization or column chromatography.
Chemical Reactivity and Applications
The reactivity of 4-Chloro-3-fluorobenzyl bromide is dominated by the lability of the C-Br bond, making it an excellent electrophile for nucleophilic substitution reactions. This property is extensively utilized in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
Nucleophilic Substitution Reactions
4-Chloro-3-fluorobenzyl bromide readily undergoes Sₙ2 reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the facile introduction of the 4-chloro-3-fluorobenzyl moiety into various molecular scaffolds. The presence of the electron-withdrawing halogen atoms on the aromatic ring can enhance the electrophilicity of the benzylic carbon, facilitating these reactions.
Applications in Drug Discovery and Agrochemicals
The 4-chloro-3-fluorobenzyl group is a valuable pharmacophore in medicinal chemistry. Its incorporation into a molecule can modulate lipophilicity, metabolic stability, and binding interactions with biological targets. Consequently, this compound serves as a key building block in the synthesis of novel therapeutic agents and advanced agrochemicals.[2][3]
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of 4-Chloro-3-fluorobenzyl bromide. The following techniques are typically employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the chloro and fluoro substituents. A key singlet for the benzylic methylene protons (CH₂Br) would be observed, typically in the range of 4.4-4.6 ppm.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms. The chemical shift of the benzylic carbon will be significantly affected by the attached bromine atom.
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¹⁹F NMR: The fluorine NMR spectrum will show a singlet, with its chemical shift providing confirmation of the fluorine's presence and electronic environment.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and obtaining structural information through fragmentation patterns. The mass spectrum of 4-Chloro-3-fluorobenzyl bromide will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine and chlorine isotopes. Common fragmentation pathways include the loss of the bromine radical to form a stable benzyl cation.[4][5][6]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic ring and the methylene group. Aromatic C-Cl and C-F stretching vibrations will also be present.
Chromatographic Methods
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Gas Chromatography (GC): GC is a suitable method for assessing the purity of 4-Chloro-3-fluorobenzyl bromide, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[7][8]
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High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for purity determination and reaction monitoring, particularly for less volatile derivatives.
Safety and Handling
4-Chloro-3-fluorobenzyl bromide is a hazardous chemical and must be handled with appropriate safety precautions.
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Hazard Classification: It is classified as a corrosive material that can cause severe skin burns and eye damage. It may also be harmful if swallowed.
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Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.
Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.
Conclusion
4-Chloro-3-fluorobenzyl bromide is a pivotal chemical intermediate with significant applications in the synthesis of complex organic molecules for the pharmaceutical and agrochemical sectors. Its unique substitution pattern and high reactivity make it a valuable tool for researchers and synthetic chemists. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective utilization in research and development.
References
-
PubChem. (n.d.). 4-Fluorobenzyl bromide. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). . Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with 4-Fluorobenzyl Bromide: A Comprehensive Guide for Chemists. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Fluorobenzyl Bromide in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Fluorobenzyl Bromide in Modern Agrochemical Development. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-fluorobenzyl bromide. Retrieved from [Link]
- Google Patents. (n.d.). WO2003055833A1 - Process for thermal benzylic bromination.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
YouTube. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]
-
YouTube. (2023, January 26). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. Retrieved from [Link]
-
Sciforum. (n.d.). Silicon Assisted Halogenation III: Tetrachlorosilane Induced Benzylic Bromination with N-Bromosuccinimide at Room Temperature. Retrieved from [Link]
-
National Institutes of Health. (2024, December 6). Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 4-Chloro-3-(trifluoromethyl)benzyl bromide. Retrieved from [Link]
-
Exploring 4-Chloro-2-Fluorobenzyl Bromide: Properties and Applications. (n.d.). Retrieved from [Link]
-
4-Chloro-2-Fluorobenzyl Bromide: A Key Intermediate in Organic Synthesis. (n.d.). Retrieved from [Link]
Sources
- 1. 4-Chloro-3-fluorobenzyl Bromide | 206362-80-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID - PMC [pmc.ncbi.nlm.nih.gov]
